3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one
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Overview
Description
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one can be achieved through various methods, including multicomponent reactions, Friedländer approach, and metal-catalyzed synthesis. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits a variety of biological activities, including anticancer and antimicrobial properties.
1,6-Naphthyridine: Investigated for its potential as an anticancer agent and its fluorescence properties.
Uniqueness
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-ethoxy group enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-9-6-8-2-3-12-11(14)10(8)13-7-9/h2-3,6-7H,4-5H2,1H3,(H,12,14) |
InChI Key |
KSUMLOWGRINNJE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C2C(=C1)C=CNC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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